(5-Nitrofuran-2-yl)methyl nitrate
Overview
Description
(5-Nitrofuran-2-yl)methyl nitrate is a chemical compound with the molecular formula C5H4N2O6 and a molecular weight of 188.1 g/mol . It is a strongly explosive compound that appears as yellow crystals or powder . This compound is used in various industries, including pharmaceuticals, agriculture, and explosives . Due to its explosive nature, its use is strictly regulated and requires careful handling .
Preparation Methods
The preparation of (5-Nitrofuran-2-yl)methyl nitrate involves nitration reactions. One common method is the sulfuric acid nitration method, where a nitrating agent is reacted with sulfuric acid . This method requires extreme caution due to the compound’s sensitivity to mechanical shock, heat, electrostatic sparks, and other flammable substances . Industrial production methods also follow similar nitration processes, ensuring strict adherence to safety protocols to prevent accidents .
Chemical Reactions Analysis
(5-Nitrofuran-2-yl)methyl nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include reducing agents like nitroreductase enzymes and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Nitrofuran-2-yl)methyl nitrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methyl nitrate involves its reduction by nitroreductase enzymes, leading to the formation of reactive intermediates . These intermediates attack cellular macromolecules such as proteins and deoxyribonucleic acid, disrupting metabolic pathways and exerting antibacterial effects . The molecular targets include bacterial enzymes and cellular structures, making it effective against various bacterial strains .
Comparison with Similar Compounds
(5-Nitrofuran-2-yl)methyl nitrate is unique due to its explosive nature and specific applications in both pharmaceuticals and explosives . Similar compounds include:
Nitrofurantoin: Used primarily for urinary tract infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
These compounds share similar antibacterial properties but differ in their specific applications and safety profiles .
Properties
IUPAC Name |
(5-nitrofuran-2-yl)methyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O6/c8-6(9)5-2-1-4(13-5)3-12-7(10)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUDEUAXDJRXOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193757 | |
Record name | 5-Nitro-2-furfuryl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4077-62-7 | |
Record name | 5-Nitro-2-furfuryl nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004077627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitro-2-furfuryl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitrofurfurylnitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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